molecular formula C15H15ClO3 B11846854 2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione CAS No. 89131-29-3

2-Chloro-3-[(pentan-3-yl)oxy]naphthalene-1,4-dione

Cat. No.: B11846854
CAS No.: 89131-29-3
M. Wt: 278.73 g/mol
InChI Key: DUDIOYWXAWQOQP-UHFFFAOYSA-N
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Description

2-Chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-1,4-naphthoquinone and pentan-3-ol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming an alkoxide ion.

    Nucleophilic Substitution: The alkoxide ion then attacks the 3-position of the 2-chloro-1,4-naphthoquinone, resulting in the substitution of the chlorine atom with the pentan-3-yloxy group.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines (e.g., methylamine) or thiols (e.g., thiophenol) can be used under basic conditions.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. Additionally, it may inhibit specific enzymes or proteins, disrupting cellular processes and leading to cell death. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar structure with an isopentylamino group instead of a pentan-3-yloxy group.

    2-Chloro-3-(methoxy)naphthalene-1,4-dione: Contains a methoxy group at the 3-position.

    2-Chloro-3-(ethylamino)naphthalene-1,4-dione: Features an ethylamino group at the 3-position.

Uniqueness

2-Chloro-3-(pentan-3-yloxy)naphthalene-1,4-dione is unique due to the presence of the pentan-3-yloxy group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

89131-29-3

Molecular Formula

C15H15ClO3

Molecular Weight

278.73 g/mol

IUPAC Name

2-chloro-3-pentan-3-yloxynaphthalene-1,4-dione

InChI

InChI=1S/C15H15ClO3/c1-3-9(4-2)19-15-12(16)13(17)10-7-5-6-8-11(10)14(15)18/h5-9H,3-4H2,1-2H3

InChI Key

DUDIOYWXAWQOQP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)OC1=C(C(=O)C2=CC=CC=C2C1=O)Cl

Origin of Product

United States

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